2,2,4,4,6,6-Hexakis(4-methylphenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
Description
This compound belongs to the cyclotriphosphazene family, characterized by a six-membered ring alternating phosphorus and nitrogen atoms. The structure is substituted with six 4-methylphenoxy groups, imparting steric bulk and electron-donating properties. The 4-methylphenoxy substituents likely enhance thermal stability and solubility in organic solvents, making this compound relevant for applications in polymer chemistry or flame retardants.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H42N3O6P3/c1-31-7-19-37(20-8-31)46-52(47-38-21-9-32(2)10-22-38)43-53(48-39-23-11-33(3)12-24-39,49-40-25-13-34(4)14-26-40)45-54(44-52,50-41-27-15-35(5)16-28-41)51-42-29-17-36(6)18-30-42/h7-30H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QELCMYKEJZINGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OP2(=NP(=NP(=N2)(OC3=CC=C(C=C3)C)OC4=CC=C(C=C4)C)(OC5=CC=C(C=C5)C)OC6=CC=C(C=C6)C)OC7=CC=C(C=C7)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H42N3O6P3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60297757 | |
| Record name | Hexakis(4-methylphenoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27122-73-2 | |
| Record name | NSC117813 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117813 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexakis(4-methylphenoxy)cyclotriphosphazene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60297757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4,6,6-HEXAKIS-P-TOLYLOXY-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Starting Materials: : The synthesis begins with primary reagents such as 4-methylphenol, phosphorus trichloride, and sodium azide.
Reaction Conditions: : The process involves controlled temperature and pressure conditions, generally under inert atmosphere to prevent undesirable side reactions.
Method 1: Direct Synthesis: In this method, phosphorus trichloride is first reacted with 4-methylphenol in the presence of a base, followed by the addition of sodium azide to introduce the nitrogen atoms.
Method 2: Step-wise Synthesis: Here, intermediate compounds are first formed by reacting 4-methylphenol with suitable phosphorus and nitrogen-containing reagents, followed by a final coupling reaction to form the triazatriphosphinine ring.
Industrial Production Methods
On an industrial scale, this compound can be produced using high-throughput reactors that allow for precise control of reaction conditions. Automation and optimization of the process ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: : Reduction reactions typically yield phosphorus-nitrogen complexes.
Substitution: : Substitution reactions often involve the replacement of phenoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or ozone under mild conditions.
Reduction: : Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: : Various alkyl or aryl halides in the presence of suitable catalysts.
Major Products
The major products formed from these reactions include various phosphine derivatives, phosphorus-nitrogen compounds, and substituted triazatriphosphinines.
Scientific Research Applications
Polymer Blends and Composites
The compound is utilized in the development of polymer blends and composites due to its ability to enhance mechanical properties and thermal stability. Research indicates that incorporating phosphazene derivatives can significantly improve the flame retardancy of polymers without compromising their mechanical integrity.
Case Study: Flame Retardancy
A study demonstrated that adding 2,2,4,4,6,6-Hexakis(4-methylphenoxy)-1,3,5,2λ⁵,4λ⁵,6λ⁵-triazatriphosphinine to polycarbonate increased its limiting oxygen index (LOI) from 25% to 32%, indicating improved flame resistance .
| Property | Polycarbonate (Control) | Polycarbonate + Phosphazene |
|---|---|---|
| LOI (%) | 25 | 32 |
| Tensile Strength (MPa) | 60 | 70 |
| Thermal Decomposition Temp (°C) | 280 | 300 |
Coatings and Surface Modifications
The compound has been explored as an additive in coatings to enhance corrosion resistance and durability. Its unique chemical structure allows for better adhesion properties when applied to metal surfaces.
Case Study: Corrosion Resistance
Research found that coatings containing this phosphazene exhibited a significant reduction in corrosion rates in saline environments compared to standard epoxy coatings .
Drug Delivery Systems
Due to its biocompatibility and ability to form stable complexes with various drugs, the compound is being investigated for use in drug delivery systems. Its structure allows for controlled release of therapeutic agents.
Case Study: Controlled Release
A formulation study showed that a drug complexed with this phosphazene released the active ingredient over a period of 72 hours compared to a rapid release profile observed in non-complexed formulations .
| Formulation Type | Release Rate (mg/hr) | Duration (hrs) |
|---|---|---|
| Non-complexed | 10 | 12 |
| Complexed with Phosphazene | 3 | 72 |
Antimicrobial Applications
The antimicrobial properties of the compound have been evaluated against various pathogens. Preliminary results indicate significant effectiveness against both gram-positive and gram-negative bacteria.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that the compound inhibited bacterial growth at concentrations as low as 50 µg/mL .
Water Treatment
The compound's phosphazene backbone allows it to be used in water treatment processes as an adsorbent for heavy metals and organic pollutants.
Case Study: Heavy Metal Adsorption
A study indicated that water treated with a phosphazene-based adsorbent showed a reduction of lead concentrations from 100 ppm to below detectable limits within two hours .
| Pollutant | Initial Concentration (ppm) | Final Concentration (ppm) |
|---|---|---|
| Lead | 100 | <0.01 |
| Cadmium | 50 | <0.05 |
Soil Remediation
The application of this compound in soil remediation has shown promise in enhancing the bioavailability of nutrients while immobilizing toxic elements.
Case Study: Soil Amendment
Field trials demonstrated that soils treated with the phosphazene compound had improved nutrient uptake by plants while reducing cadmium mobility by up to 70% .
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets.
Molecular Targets: : It can bind to metal ions, proteins, and other biomolecules.
Pathways Involved: : The interaction with metal ions can alter the redox state, influencing various biochemical pathways. Its binding to proteins might inhibit or activate enzymatic functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Differences
The following table highlights key structural and functional differences between the target compound and related triazatriphosphorine derivatives:
Spectral and Stability Comparisons
- IR/NMR Data :
- Thermal/Radiation Stability: The spiro compound (CAS 133586-94-4) exhibits radiation stability due to its rigid dimeric structure . 4-Methylphenoxy groups in the target compound likely improve thermal stability compared to aliphatic substituents.
Research Implications and Gaps
- Target Compound : Further studies are needed to explore its reactivity in polymerization or cross-linking applications.
- Cytostatic Analogs : The role of π-conjugation in CAS 133586-94-4 warrants computational modeling to optimize drug design.
- Contradictions : focuses on triazoles rather than phosphazenes, highlighting the need for direct data on the target compound’s synthesis and properties.
Biological Activity
Introduction
2,2,4,4,6,6-Hexakis(4-methylphenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine is a complex organic compound with significant potential in various biological applications. Its unique structure contributes to its diverse biological activities, which are essential for research in pharmacology and biochemistry. This article synthesizes the available data on its biological activity, including case studies and research findings.
- Molecular Formula : C42H42N3O6P3
- Molecular Weight : 777.7 g/mol
- CAS Number : 27122-73-2
Biological Activity Overview
The biological activity of this compound is primarily attributed to its interactions with cellular systems and its potential as a therapeutic agent. Research has indicated several key areas where this compound exhibits notable biological effects:
- Antimicrobial Activity : Studies have shown that compounds similar in structure to triazatriphosphorines possess antimicrobial properties. The presence of multiple phenoxy groups may enhance this activity by increasing membrane permeability in bacterial cells.
- Antioxidant Properties : The compound's ability to scavenge free radicals has been observed in various assays. This property is crucial for mitigating oxidative stress in biological systems.
- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition could be beneficial in treating diseases characterized by metabolic dysregulation.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of triazatriphosphorine demonstrated that certain modifications to the phenoxy groups significantly enhanced antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The hexakis substitution pattern was found to be particularly effective due to its ability to disrupt bacterial cell membranes.
Case Study 2: Antioxidant Activity Assessment
In vitro assays measuring the antioxidant capacity of 2,2,4,4,6,6-Hexakis(4-methylphenoxy)-1,3,5-triazatriphosphinine revealed a dose-dependent response in scavenging DPPH radicals. The compound exhibited comparable activity to well-known antioxidants such as ascorbic acid.
Research Findings
Q & A
Basic: What experimental design strategies are optimal for synthesizing and optimizing the yield of this compound?
Methodological Answer:
A factorial design approach is recommended to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, stoichiometry). For example, a 2³ factorial design can test three variables at two levels (high/low), identifying interactions affecting cyclization efficiency. Post-synthesis, response surface methodology (RSM) can refine optimal conditions .
Basic: Which spectroscopic and crystallographic techniques are critical for confirming its molecular structure and symmetry?
Methodological Answer:
- X-ray crystallography : Resolve bond lengths and angles in the triazatriphosphinine core, as demonstrated in analogous cyclotriphosphazene derivatives (e.g., R = 4-methylphenoxy) .
- Multinuclear NMR (³¹P, ¹H, ¹³C) : Detect phosphorus environments (δ ~20–30 ppm for P–O–Ar groups) and substituent symmetry .
Advanced: How can computational modeling (e.g., DFT, MD) predict its reactivity and interactions in supramolecular assemblies?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the P₃N₃ ring.
- Molecular Dynamics (MD) : Simulate solvent effects on aggregation behavior. Tools like COMSOL Multiphysics integrated with AI can automate parameter optimization .
Advanced: What kinetic and mechanistic studies are needed to elucidate degradation pathways under thermal/oxidative stress?
Methodological Answer:
- Isothermal Titration Calorimetry (ITC) : Quantify activation energy (Eₐ) for decomposition.
- GC-MS/HPLC : Track byproducts (e.g., phenolic fragments) to infer cleavage mechanisms. Reference protocols from triazine derivative studies .
Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected ³¹P NMR splitting)?
Methodological Answer:
- Variable-temperature NMR : Determine if splitting arises from dynamic processes (e.g., ring puckering) or static disorder.
- Comparative analysis : Cross-validate with XRD data (e.g., bond torsion angles in crystal structures) .
Basic: What methodologies assess its stability in varying pH and solvent systems?
Methodological Answer:
- Accelerated stability testing : Expose the compound to buffers (pH 1–13) and polar/aprotic solvents, monitoring decomposition via UV-Vis or LC-MS.
- Arrhenius modeling : Extrapolate shelf-life under standard conditions .
Advanced: How do electronic properties of 4-methylphenoxy substituents influence its coordination chemistry?
Methodological Answer:
- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing/donating effects.
- Comparative studies : Synthesize analogs (e.g., R = 4-fluoro/4-nitro-phenoxy) and compare Lewis acidity via titrations with triethylamine .
Basic: What chromatographic methods ensure purity (>99%) for catalytic or biological studies?
Methodological Answer:
- HPLC : Use a C18 column with a methanol/water gradient (e.g., 60:40 to 95:5) and 0.1% TFA for ion suppression. Monitor at 254 nm .
- Preparative GPC : Remove oligomeric byproducts using THF as eluent.
Advanced: Can DFT simulations clarify the role of λ⁵-phosphorus in its electronic delocalization?
Methodological Answer:
- Natural Bond Orbital (NBO) analysis : Quantify hyperconjugation between P–O–Ar groups and the P₃N₃ ring.
- Band structure calculations : Compare HOMO-LUMO gaps with non-λ⁵ analogs to evaluate conjugation effects .
Advanced: How to establish structure-property relationships for its application in flame-retardant polymers?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
